
3-Bromo-5-(chloromethyl)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemoselective Functionalization for Diverse Chemical Synthesis
The chemoselective functionalization of halopyridines, including compounds similar to 3-Bromo-5-(chloromethyl)-2-fluoropyridine, plays a crucial role in organic synthesis. A significant application involves the selective amination of 5-bromo-2-chloro-3-fluoropyridine, highlighting the potential for creating various substituted pyridines. These reactions are pivotal for synthesizing complex molecules for medicinal chemistry and materials science. The process demonstrates the versatility of halopyridines in forming bonds with different functional groups, offering a pathway to synthesize a wide range of chemical structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Halogen-rich Intermediates for Medicinal Chemistry
The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, underscores the importance of compounds like 3-Bromo-5-(chloromethyl)-2-fluoropyridine in medicinal chemistry. These halopyridine isomers serve as valuable building blocks for developing new pharmaceutical agents. Their unique halogen composition makes them suitable for further functionalization, offering a versatile toolkit for drug discovery and development (Wu, Porter, Frennesson, & Saulnier, 2022).
Solvent Effects on Molecular Properties
Understanding the impact of solvents on the properties of halopyridines, including molecules like 3-Bromo-5-(chloromethyl)-2-fluoropyridine, is crucial for their application in various chemical reactions. Research on the solvent effects on similar compounds demonstrates the influence of solvent polarity on molecular parameters and vibrational frequencies. Such insights are essential for optimizing reaction conditions and enhancing the efficiency of chemical processes involving halopyridines (Bilkan, 2018).
Advanced Synthesis Techniques
Innovative synthesis methods for creating disubstituted fluoropyridines from halopyridine precursors highlight the significance of 3-Bromo-5-(chloromethyl)-2-fluoropyridine in advanced organic synthesis. These methods enable the production of complex pyridine derivatives with potential applications in pharmaceuticals and materials science. The use of boronic acids and Suzuki coupling reactions exemplifies the adaptability of halopyridines in forming diverse chemical structures (Sutherland & Gallagher, 2003).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 3-Bromo-5-(chloromethyl)-2-fluoropyridine are not available, there is a growing interest in the development of new synthetic routes for isoxazoles, a related class of compounds . These routes aim to be more eco-friendly and suitable for industrial manufacturing .
Eigenschaften
IUPAC Name |
3-bromo-5-(chloromethyl)-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVXILFQDMYMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(chloromethyl)-2-fluoropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

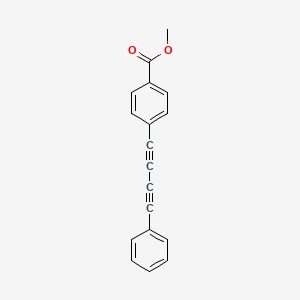
![N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961112.png)

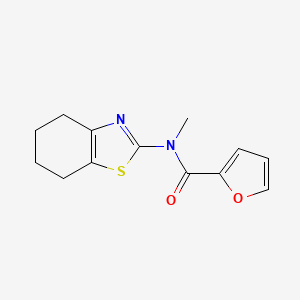
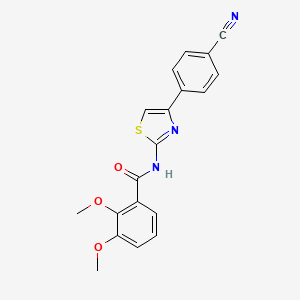
![N-benzyl-4-[(3-fluoro-4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2961119.png)
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)


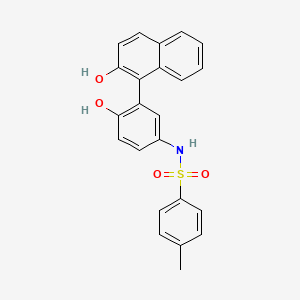
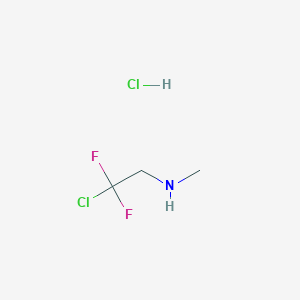

![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)